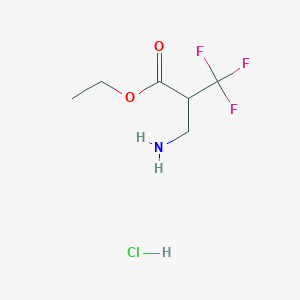
Ethyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with an appropriate amine under controlled conditions. One common method includes the following steps:
Starting Material: Ethyl 3,3,3-trifluoropyruvate.
Reaction with Amine: The ethyl 3,3,3-trifluoropyruvate is reacted with aminomethyl group-containing amine in the presence of a suitable catalyst.
Formation of Intermediate: The reaction forms an intermediate compound which is then treated with hydrochloric acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Large-Scale Reactors: Use of large-scale reactors to handle the starting materials and reagents.
Controlled Temperature and Pressure: Maintaining controlled temperature and pressure conditions to facilitate the reaction.
Purification: Purification steps such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Ethyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate: Similar in structure but with a hydroxyl group.
Ethyl 2-(dimethylaminomethyl)-3,3,3-trifluoropropanoate: Contains a dimethylaminomethyl group instead of an aminomethyl group.
Ethyl 2-(aminomethyl)-4,4,4-trifluorobutanoate: Similar structure with an extended carbon chain.
Uniqueness
Ethyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H11ClF3NO2 |
|---|---|
Molecular Weight |
221.60 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-3,3,3-trifluoropropanoate;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)4(3-10)6(7,8)9;/h4H,2-3,10H2,1H3;1H |
InChI Key |
FPPFTMHGFUGQSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















